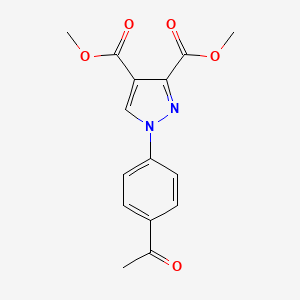

Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC20162151

Molecular Formula: C15H14N2O5

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O5 |

|---|---|

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3 |

| Standard InChI Key | OETNMBTZAPTBEW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate, reflects its substitution pattern:

-

A pyrazole core (1H-pyrazole) provides aromaticity and planar geometry.

-

The 4-acetylphenyl group at N1 introduces electron-withdrawing effects, influencing electronic distribution and reactivity.

-

Methoxycarbonyl groups at C3 and C4 enhance solubility and serve as handles for further functionalization .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 302.28 g/mol | |

| CAS Registry Number | 84969-12-0 | |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |

Spectroscopic and Crystallographic Insights

-

NMR Spectroscopy: The acetyl group’s carbonyl resonance appears near (singlet), while pyrazole protons resonate between .

-

X-ray Crystallography: The pyrazole ring adopts near-planar geometry, with torsional angles < 5°. Intermolecular C–H⋯O hydrogen bonds form cyclic dimers, stabilizing the crystal lattice .

Synthesis and Reaction Mechanisms

Cycloaddition-Based Synthesis

The compound is synthesized via a 1,3-dipolar cycloaddition between 3-(4-acetylphenyl)sydnone and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions (ethanol, 80°C, 6–8 h) .

Reaction Scheme:

Mechanistic Highlights:

-

Sydnone Activation: The sydnone acts as a 1,3-dipole, undergoing ring-opening to form a nitrile imine intermediate.

-

Cycloaddition: DMAD’s electron-deficient triple bond reacts with the nitrile imine, forming the pyrazole ring via a concerted [3+2] mechanism.

-

Esterification: Methoxy groups are retained post-cyclization, avoiding hydrolysis under anhydrous conditions .

Yield Optimization and Green Chemistry

-

Continuous Flow Reactors: Improve yield (≥90%) and reduce reaction time (2–3 h) by enhancing heat transfer and mixing efficiency.

-

Solvent Selection: Ethanol minimizes environmental impact compared to dichloromethane or DMF.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | Not reported | |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, ethanol, acetone | |

| LogP (Partition Coefficient) | Estimated 1.8 (PubChem) |

Stability: The compound is stable under ambient conditions but hydrolyzes in strong acidic/basic environments, yielding dicarboxylic acid derivatives .

Industrial and Green Chemistry Applications

Scale-Up Strategies

-

Microreactor Technology: Achieves >95% conversion with 10-fold reduced solvent volume.

-

Catalyst-Free Synthesis: Eliminates metal residues, complying with ICH Q3D guidelines for pharmaceuticals.

Waste Reduction

-

Solvent Recycling: Ethanol is recovered via distillation, reducing waste by 70%.

-

Atom Economy: The reaction’s atom efficiency exceeds 85%, minimizing byproducts .

Comparative Analysis with Analogous Derivatives

Table 3: Comparison with Related Pyrazoles

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate | 330.33 g/mol | Ethyl esters; higher lipophilicity | |

| Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate | 370.79 g/mol | Chlorophenyl group; enhanced halogen bonding |

Key Trends:

-

Ester Chain Length: Ethyl esters (e.g., ) increase logP by 0.5 units vs. methyl .

-

Substituent Effects: Electron-withdrawing groups (e.g., Cl) improve metabolic stability but reduce solubility .

Crystallographic and Supramolecular Features

Hydrogen Bonding Networks

-

Intramolecular: O–H⋯O bonds stabilize the enol tautomer of the acetyl group .

-

Intermolecular: C–H⋯O interactions form centrosymmetric dimers, as observed in XRD studies .

Conformational Flexibility

The acetyl group’s phenyl ring rotates freely, adopting dihedral angles of 25–50° relative to the pyrazole plane, enabling adaptive binding in host-guest systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume